4-Hydroxybenzophenone

説明

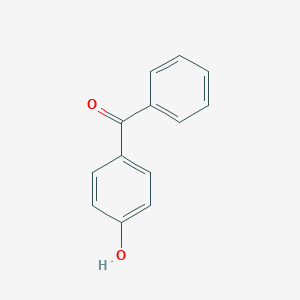

Structure

3D Structure

特性

IUPAC Name |

(4-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFYZDNDJHZQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036684 | |

| Record name | 4-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-42-4 | |

| Record name | 4-Hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-hydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R2LWS0MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydroxybenzophenone and Its Derivatives

Established Synthetic Routes

Friedel-Crafts Acylation Reactions in 4-Hydroxybenzophenone Synthesis

A primary and widely utilized method for synthesizing this compound and its derivatives is the Friedel-Crafts acylation. patsnap.com This class of reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group. byjus.com For the synthesis of this compound, phenol (B47542) is typically acylated using various acylating agents in the presence of a catalyst. echemi.com

The reaction of phenol with acyl chlorides can proceed via two competing pathways: C-acylation on the aromatic ring to form the desired hydroxyarylketone, or O-acylation on the phenolic oxygen to yield an ester. echemi.comstackexchange.com An excess of the catalyst is often used to promote C-acylation. echemi.com The ketone product forms a stable complex with Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org

One approach involves the reaction of phenol with trihalomethylbenzenes, such as trichloromethylbenzene, in the presence of a Lewis acid. This method demonstrates high selectivity, yielding almost exclusively this compound with minimal formation of isomers. google.com The product yield from this particular route can be as high as 90%. google.com

Table 1: Example of Friedel-Crafts Acylation for this compound Synthesis

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol, Benzoyl Chloride | Aluminum Chloride | Chlorobenzene | 40-70 | 82.5 | 98.5 | google.com |

The choice of catalyst is crucial in Friedel-Crafts acylation. Traditionally, strong Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or ferric chloride (FeCl₃) are employed to activate the acylating agent and facilitate the electrophilic attack on the phenol ring. wikipedia.orggoogle.com AlCl₃ is a common choice, but because it forms a stable complex with the ketone product, it must be used in stoichiometric amounts. wikipedia.org The reaction mechanism involves the generation of an acylium ion, which then attacks the aromatic ring. wikipedia.orgwikipedia.org The catalyst is regenerated after an aqueous workup destroys the complex. wikipedia.org

In a typical procedure using AlCl₃, the catalyst is mixed with a solvent like 1,2-dichloroethane, followed by the addition of the acylating agent (e.g., trichloromethylbenzene) and then a solution of phenol. patsnap.com The molar ratio of phenol to catalyst is generally in the range of 1:(1.1-1.5). patsnap.com

Solid acid catalysts have emerged as more environmentally friendly alternatives to traditional Lewis acids. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying the workup process and reducing hazardous waste. ijraset.com

The synthesis of 4-Chloro,4'-Hydroxybenzophenone, an important intermediate for lipid-lowering drugs and polymers like Poly Ether Ketone (PEK), has been a focus of green chemistry initiatives. ijraset.com Conventional catalysts like hydrofluoric acid and anhydrous aluminum chloride are effective but highly corrosive and polluting. ijraset.com

To address these issues, research has focused on developing eco-compatible solid acid catalysts. Montmorillonite (B579905) K-10 clay, a type of mineral, has been successfully used as a catalyst and a support for various metal chlorides. ijraset.com These modified clay catalysts are heterogeneous, allowing for easy separation and potential reuse. ijraset.com

A study developed a method for synthesizing 4-Chloro,4'-Hydroxybenzophenone by reacting phenol with p-chlorobenzotrichloride or p-chlorobenzoylchloride using K-10 clay-supported metal chloride catalysts (Fe³⁺, Al³⁺, Zn²⁺, Sb³⁺, Zr⁴⁺, and Bi³⁺). ijraset.com Among the various catalysts prepared, Fe³⁺ supported on K-10 clay (K10-Fe-AA-120) was found to be highly effective, yielding up to 97% of the product when phenol was reacted with p-chlorobenzoylchloride at 40°C. ijraset.com This method offers the advantages of being environmentally friendly, involving a simple workup process, and allowing for easy catalyst separation. ijraset.com

Table 2: Synthesis of 4-Chloro,4'-Hydroxybenzophenone using K-10 Clay Supported Catalysts

| Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|

Fries Rearrangement in this compound Synthesis

The Fries rearrangement is another key method for preparing hydroxy aryl ketones, including this compound. wikipedia.orgajchem-a.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The acyl group from the ester migrates to the aromatic ring of the phenol. wikipedia.org

The reaction is selective for the ortho and para positions. wikipedia.org The product distribution can be controlled by adjusting the reaction conditions. ajchem-a.com Generally, low temperatures favor the formation of the para-isomer (this compound), while higher temperatures favor the ortho-isomer (2-hydroxybenzophenone). wikipedia.orgajchem-a.com The use of non-polar solvents also tends to favor the ortho product, whereas polar solvents favor para substitution. byjus.com

In a typical process, a phenolic ester is treated with a Lewis acid like AlCl₃. ajchem-a.com The Lewis acid coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. wikipedia.orgbyjus.com This polarizes the ester bond, leading to the generation of an acylium carbocation that then attacks the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgbyjus.com A study demonstrated that the rearrangement of phenolic esters using five equivalents of AlCl₃ pre-dissolved in nitromethane (B149229) at low temperatures smoothly yielded the desired para-isomer in good yields (80-92%) with no detectable isomeric product. ajchem-a.com

Hydrolysis of Halogenated Benzophenones

This compound can also be synthesized through the hydrolysis of halogenated benzophenones. patsnap.com A known method involves the hydrolysis of 4-chlorobenzophenone (B192759) under high temperature and pressure. google.compatsnap.com This reaction is typically catalyzed by copper oxide to yield this compound. google.compatsnap.com While this route is viable, it is often considered to have complex operational steps and may not be suitable for large-scale commercial production due to the harsh conditions required. google.compatsnap.com

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This section details novel strategies for synthesizing this compound, including single-pot reactions and metal-free protocols that offer advantages in terms of yield, selectivity, and sustainability.

Single-Pot Synthesis Strategies for 4-Hydroxybenzophenones

A highly efficient one-pot, two-step protocol has been developed for synthesizing 4-hydroxybenzophenones from p-quinone methides (p-QMs). rsc.org This method involves an initial acid-catalyzed alkoxylation of the p-QM substrate, followed by an oxo-demethoxylation step assisted by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org The reaction is conducted in methanol (B129727) at room temperature, utilizing Amberlyst-15 as a recyclable acid catalyst. rsc.org This strategy is notable for its high yields, which range from 80% to 99%, and its broad substrate scope with excellent functional group tolerance. rsc.org

Another established one-pot method is the Friedel-Crafts acylation. This reaction can be used to synthesize derivatives such as 4-chloro-4'-hydroxybenzophenone (B194592) by acylating phenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ijraset.com The process is typically carried out in a solvent like o-dichlorobenzene and can achieve high purity and yields of around 85%. ijraset.com Green alternatives to traditional Lewis acids have been explored, such as using montmorillonite K-10 clay-supported metal chlorides (e.g., Fe³⁺), which can yield up to 97% of the product and offer easier separation and reduced hazardous waste.

Below is a table summarizing various single-pot synthesis strategies.

| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) |

| p-Quinone Methides, Methanol | Amberlyst-15, DDQ | Room Temperature | 4-Hydroxybenzophenones | 80–99 |

| Phenol, 4-Chlorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | 90°C, 12 hours | 4-Chloro-4'-hydroxybenzophenone | 85 |

| Phenol, p-Chlorobenzoyl Chloride | K-10 Clay-Supported Fe³⁺ | 40°C | 4-Chloro-4'-hydroxybenzophenone | 97 |

Metal-Free Protocols for 4-Hydroxybenzophenones from p-Quinone Methides

The avoidance of heavy or transition metals in synthesis is a key aspect of green chemistry, as it minimizes toxic waste and often reduces costs. A noteworthy metal-free protocol for producing 4-hydroxybenzophenones utilizes p-quinone methides (p-QMs) as starting materials. researchgate.net

In one such method, the synthesis is achieved through a sequence of acid-catalyzed alkoxylation followed by DDQ-assisted oxo-demethoxylation. rsc.orgresearchgate.net This reaction is efficiently catalyzed by Amberlyst-15, a solid-phase acid catalyst, and proceeds at room temperature. rsc.org The use of elemental sulfur as a redox reagent in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) represents another challenging yet successful metal-free approach to convert p-QMs to the desired product. researchgate.net These methods are advantageous due to their operational simplicity, mild reaction conditions, and the use of readily available and inexpensive reagents. rsc.orgresearchgate.net

Regioselective Synthesis of Hydroxyl-Functionalized Aryl and Alkyl Ketones

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule. In the synthesis of this compound, achieving regioselectivity is crucial to ensure the hydroxyl group is positioned at the desired para-position (position 4) of the benzoyl moiety.

The synthesis from p-quinone methides demonstrates excellent regioselectivity. rsc.org The two-step process involving alkoxylation and subsequent oxidation occurs specifically at the methide group of the p-QM, leading exclusively to the 4-hydroxy substituted product. rsc.org This complete regioselectivity is a significant advantage, as it prevents the formation of ortho- or meta-isomers, simplifying purification and maximizing the yield of the target compound. rsc.org

Synthesis of this compound Derivatives

The hydroxyl group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including ethers, esters, and sulfonates. These modifications can significantly alter the compound's chemical and physical properties.

Synthesis of 4-Substituted Ethers of Benzophenone (B1666685)

Ether derivatives of this compound are commonly synthesized by reacting the parent molecule with various aryl or alkyl halides. A typical procedure involves refluxing a mixture of this compound, a suitable halide (such as a phenacyl halide or alkyl halide), and a base like potassium carbonate in a solvent like dichloromethane. researchgate.netroyalsocietypublishing.org The reaction can be facilitated by a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), to improve reaction rates and yields. researchgate.net This method allows for the creation of a diverse library of 4-substituted benzophenone ethers. researchgate.netroyalsocietypublishing.orgnih.gov

The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions | Product Type |

| This compound | Aryl/Alkyl Halide | K₂CO₃ / TBAB | Dichloromethane | Reflux, 6 hours | 4-Substituted Benzophenone Ethers |

Synthesis of Benzophenone Esters and Sulfonates

The synthesis of benzophenone esters and sulfonates is readily achieved through a one-pot reaction starting from this compound. nih.gov To produce esters, this compound is reacted with a variety of substituted benzoyl chlorides. nih.gov Similarly, sulfonate derivatives are synthesized by reacting this compound with different sulfonyl chlorides. nih.gov These reactions are typically straightforward esterification or sulfonylation processes targeting the phenolic hydroxyl group. The resulting ester and sulfonate derivatives have been investigated for various applications, with their structures confirmed using spectroscopic techniques such as NMR and mass spectrometry. nih.gov

Synthesis of Photoreactive Amino Acid Analogs (e.g., p-(4-hydroxybenzoyl)phenylalanine)

The synthesis of photoreactive amino acid analogs is crucial for their application in photoaffinity labeling, a powerful technique to investigate the interactions between bioactive molecules and their targets. nih.govscispace.com Among these, p-(4-hydroxybenzoyl)phenylalanine (HBPA) has been developed as a versatile probe. It is an analog of p-benzoylphenylalanine (BPA), a commonly used photoreactive amino acid. acs.orgnih.govcreative-proteomics.com The key advantage of HBPA is the incorporation of a hydroxyl group, which makes it amenable to radioiodination, thereby providing a means to track and identify peptide-protein interactions with high sensitivity. acs.orgnih.gov

A specific synthetic route for p-(4-hydroxybenzoyl)phenylalanine has been detailed, which overcomes challenges associated with other photoreactive probes that cannot be easily radiolabeled or detected by Edman sequencing. acs.orgnih.gov The synthesis begins with 4-(chloromethyl)benzoic acid and proceeds through several key intermediates to yield the final amino acid product. acs.org

The multi-step synthesis involves the following key transformations:

The initial step involves the reaction of 4-(chloromethyl)benzoic anhydride (B1165640) with phenol in the presence of polyphosphoric acid. This reaction forms a key benzophenone derivative, specifically the 4-(chloromethyl)benzoyl ester of 4-(chloromethyl)-4′-hydroxybenzophenone. acs.orgnih.gov

This benzophenone derivative is then reacted with ethyl acetamidocyanoacetate. acs.orgnih.gov

The final step is the acid hydrolysis of the resulting cyano intermediate, which yields the target amino acid, p-(4-hydroxybenzoyl)phenylalanine. acs.org

The successful synthesis of the intermediates and the final product was confirmed using NMR spectroscopy, elemental analysis, and mass spectrometry, with results aligning with the expected values for the compounds. acs.org Once synthesized, the amino acid analog can be prepared for peptide synthesis using standard strategies, such as the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy for solid-phase peptide synthesis. acs.org

Detailed Research Findings

The synthetic pathway provides a reliable method to produce p-(4-hydroxybenzoyl)phenylalanine. The characterization of the key compounds in the synthesis is summarized below.

| Compound Name | Abbreviation / Number | Role in Synthesis |

| 4-(Chloromethyl)benzoic acid | I | Starting Material |

| 4-(Chloromethyl)benzoyl Chloride | II | Intermediate |

| 4-(Chloromethyl)benzoyl ester of 4-(chloromethyl)-4′-hydroxybenzophenone | IV | Benzophenone Intermediate |

| Cyano Intermediate (from reaction with ethyl acetamidocyanoacetate) | V | Penultimate Intermediate |

| p-(4-hydroxybenzoyl)phenylalanine | VI / HBPA | Final Product |

Advanced Spectroscopic and Computational Analysis of 4 Hydroxybenzophenone

Excited State Dynamics and Photophysical Properties

The photophysical and photochemical behavior of 4-hydroxybenzophenone (4-HBP) is of significant interest due to its role as a UV absorber and its presence in various natural and industrial systems. Its excited-state dynamics are complex and highly dependent on the surrounding environment, particularly the solvent. Upon absorption of UV radiation, 4-HBP is promoted to an electronically excited state, from which it can undergo several competing relaxation processes.

Upon photoexcitation, this compound is initially promoted to an excited singlet state (S₁). The S₁ state of 4-HBP has been identified as having n–π* character, irrespective of the solvent polarity. rsc.org This state is characterized by the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

Following initial excitation, the singlet state can undergo intersystem crossing (ISC) to a triplet state (T₁). This process is generally efficient in benzophenones. collectionscanada.gc.ca The character of the lowest triplet state (T₁) of 4-HBP is sensitive to the polarity of the solvent. In apolar solvents, the T₁ state has more n–π* character, while in polar solvents, the π–π* configuration is more stable. rsc.org The relative energy levels of these n–π* and π–π* triplet states are close, and their ordering can be inverted by the solvent environment. rsc.org The nature of the lowest triplet state is crucial as it dictates the subsequent photochemical reactivity, with n–π* triplets being generally more reactive in hydrogen abstraction reactions.

| Excited State | Character | Solvent Dependence |

| S₁ (First Excited Singlet) | n–π | Independent of solvent polarity rsc.org |

| T₁ (First Excited Triplet) | n–π or π–π | Apolar solvents favor n–π; Polar solvents favor π–π* rsc.org |

This table summarizes the character of the lowest singlet and triplet excited states of this compound and their dependence on the solvent environment.

A key feature of this compound's excited-state dynamics is its increased acidity compared to its ground state. Both the singlet (S₁) and triplet (T₁) excited states are significantly stronger acids than the ground state (S₀), which has a pKa of approximately 8.5. rsc.org This enhanced acidity leads to rapid deprotonation in the presence of protic solvents like water. rsc.orgnih.govresearchgate.net

In aqueous environments, both the singlet and triplet excited states of 4-HBP can deprotonate to form the ground-state phenoxide anion (4-BPO⁻). rsc.org This process is a major deactivation pathway and effectively competes with other photophysical processes like fluorescence and intersystem crossing. rsc.org The deprotonation from the excited state leads to the formation of the ground-state anion, which then gets reprotonated to regenerate the ground-state 4-HBP. rsc.org

The solvent plays a critical role in this process.

In protic solvents (e.g., water): Excited-state deprotonation is a dominant process, leading to the quenching of fluorescence and inhibition of photoactivity. nih.govresearchgate.net

In aprotic solvents (e.g., acetonitrile): Deprotonation does not occur. In these environments, 4-HBP exhibits fluorescence and can photosensitize other reactions. nih.govresearchgate.net

In partially protic solvents (e.g., 2-propanol): An intermediate behavior is observed, with some deprotonation of the excited states occurring. nih.govresearchgate.net

| Solvent | Primary Excited-State Process | Observed Photophysical Behavior |

| Water (Protic) | Deprotonation of S₁ and T₁ states rsc.orgnih.gov | Fluorescence quenching, photoactivity inhibition nih.gov |

| Acetonitrile (B52724) (Aprotic) | Fluorescence, intersystem crossing rsc.orgnih.gov | Significant fluorescence emission, photosensitizing activity rsc.org |

| 2-Propanol (Partially Protic) | Some deprotonation of excited states nih.govresearchgate.net | Intermediate behavior nih.gov |

This table illustrates the significant effect of the solvent type on the primary deactivation pathway and resulting photophysical properties of excited this compound.

The fluorescence of this compound is strongly influenced by its environment. The primary mechanism for its fluorescence quenching, particularly in aqueous solutions, is excited-state deprotonation. rsc.orgnih.govresearchgate.net When the excited singlet state (S₁) deprotonates, it forms the ground-state anion, thus bypassing the radiative decay pathway (fluorescence) and returning to the ground state non-radiatively. rsc.org This process effectively "switches off" the fluorescence of 4-HBP. atto-tec.com

In aprotic solvents like acetonitrile, where deprotonation is suppressed, 4-HBP exhibits significant fluorescence. rsc.org The fluorescence emission spectrum in acetonitrile shows a band with an excitation maximum around 325 nm and an emission maximum around 475 nm. rsc.org

Other general fluorescence quenching mechanisms, such as collisional quenching or energy transfer, can also occur. atto-tec.com Collisional quenching involves the deactivation of the excited state upon collision with another molecule (a quencher). atto-tec.com However, for 4-HBP in protic media, the intramolecular process of deprotonation is the most significant quenching pathway. rsc.orgnih.gov

The photoactivity of this compound, particularly its ability to act as a photosensitizer, is severely inhibited in protic solvents like water. nih.gov This inhibition is a direct consequence of the efficient excited-state deprotonation. rsc.org Photosensitization reactions, such as the generation of singlet oxygen or the initiation of reactions via energy transfer, typically proceed from the triplet excited state. rsc.org

In water, the rapid deprotonation of both the singlet and triplet excited states provides a fast and efficient pathway back to the ground state. rsc.orgnih.gov This deactivation route outcompetes the processes required for photosensitization, such as intersystem crossing to the triplet state and the subsequent interaction of the triplet state with other molecules. rsc.org The result is a significant reduction in the quantum yield of any photochemical reaction sensitized by 4-HBP in aqueous media.

Conversely, in aprotic solvents like acetonitrile, where the excited-state lifetime is not cut short by deprotonation, 4-HBP is an effective photosensitizer. nih.gov For instance, in acetonitrile, photoexcited 4-HBP can produce singlet oxygen and induce the transformation of other molecules, such as phenol (B47542). rsc.orgnih.gov

This compound possesses two functional groups that can participate in hydrogen transfer reactions: the carbonyl group and the phenolic hydroxyl group. collectionscanada.gc.ca

Hydrogen Abstraction: The triplet excited state of benzophenones, particularly those with n–π* character, are known to be efficient at abstracting hydrogen atoms from suitable donor molecules (a process also known as hydrogen atom transfer, HAT). collectionscanada.gc.cawikipedia.org The carbonyl group of 4-HBP can abstract a hydrogen atom from a solvent like an alcohol, leading to the formation of a ketyl radical. collectionscanada.gc.ca However, it has been noted that 4-HBP is less readily photoreduced by hydrogen abstraction from alcoholic media compared to unsubstituted benzophenone (B1666685). collectionscanada.gc.ca This reduced reactivity is partly attributed to the competing deprotonation of the excited state in such solvents. collectionscanada.gc.ca

Hydrogen Donation: The phenolic hydroxyl group allows 4-HBP to act as a hydrogen donor. collectionscanada.gc.ca The molecule can donate its phenolic hydrogen atom to a suitable acceptor. This duality in photochemical reaction pathways—hydrogen abstraction by the carbonyl group and hydrogen donation by the hydroxyl group—makes its photochemistry complex and highly dependent on the reaction conditions and the nature of other reactants present. collectionscanada.gc.ca

Spectroscopic Characterization Techniques

The investigation of the complex photophysical and photochemical properties of this compound relies on a suite of advanced spectroscopic techniques.

UV-Visible Absorption Spectroscopy: This is a fundamental technique used to study the electronic transitions of the molecule. The absorption spectrum of 4-HBP shows characteristic bands corresponding to n→π* and π→π* transitions. The position of these bands can be sensitive to the solvent environment, providing initial insights into solvent-solute interactions. collectionscanada.gc.ca For example, in basic media, the absorption spectrum shifts significantly due to the deprotonation of the phenolic group in the ground state. collectionscanada.gc.ca

Fluorescence Spectroscopy (Steady-State and Time-Resolved): Fluorescence spectroscopy is crucial for studying the S₁ excited state. Steady-state fluorescence provides information on the emission properties, and as discussed, the fluorescence of 4-HBP is highly solvent-dependent. rsc.orgrsc.org Excitation-emission matrix (EEM) fluorescence spectra have been used to characterize its fluorescence in different solvents, revealing multiple emission peaks. researchgate.netrsc.org Time-resolved fluorescence techniques can measure the lifetime of the excited singlet state, providing direct evidence for quenching processes like excited-state deprotonation.

Laser Flash Photolysis (LFP): This is a powerful technique for studying transient species like triplet states and radicals. By exciting a sample with a short laser pulse, the formation and decay of transient species can be monitored by their absorption of a probe light beam. rsc.org LFP has been instrumental in identifying the triplet state of 4-HBP and its anionic form (4-BPO⁻) in solution, and in determining the kinetics of their decay in different solvents. rsc.orgresearchgate.net For instance, the decay of the triplet state absorption at 520 nm has been shown to be dependent on the water content in acetonitrile-water mixtures. rsc.org

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is used to detect and identify radical species, such as the ketyl radical formed from hydrogen abstraction. collectionscanada.gc.ca Chemically Induced Dynamic Electron Polarization (CIDEP) is an advanced ESR technique that can provide information about the nature of the excited state precursor (singlet or triplet) to the observed radicals. collectionscanada.gc.ca

FTIR and FT-Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in this compound. researchgate.net These methods probe the vibrational modes of the molecule's constituent bonds. The analysis of these spectra is often complemented by computational methods like Density Functional Theory (DFT) to achieve precise vibrational assignments. scispace.comnih.gov

For 4-HBP, the key functional groups are the carbonyl group (C=O) of the benzophenone core and the phenolic hydroxyl group (-OH).

Carbonyl (C=O) Stretching: The C=O group gives rise to a very strong and characteristic absorption band in the FTIR spectrum, typically found in the region of 1600-1750 cm⁻¹. For ketones like benzophenone, this peak is sharp and intense. libretexts.org

Hydroxyl (O-H) Stretching: The O-H group is characterized by a broad absorption band in the FTIR spectrum, usually appearing in the 3200-3600 cm⁻¹ region. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding between 4-HBP molecules in the solid state.

C-O Stretching: The stretching vibration of the C-O bond of the phenol group results in an absorption peak in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretching: The aromatic rings exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the carbonyl and aromatic ring vibrations typically show strong signals. The combination of both FTIR and FT-Raman allows for a comprehensive identification of the molecule's structural features. nih.gov Studies on related substituted benzophenones have successfully used these techniques, supported by DFT calculations, to assign the fundamental vibrational modes. scispace.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectral Technique |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 (broad) | FTIR |

| Aromatic C-H | C-H stretch | >3000 | FTIR, FT-Raman |

| Carbonyl | C=O stretch | ~1630-1680 | FTIR (strong), FT-Raman (strong) |

| Aromatic C=C | C=C stretch | 1400-1600 | FTIR, FT-Raman |

| Phenolic C-O | C-O stretch | 1000-1300 | FTIR |

Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis)

Time-resolved spectroscopy techniques, particularly nanosecond laser flash photolysis (LFP), are essential for studying the short-lived excited states and transient species involved in the photochemistry of this compound. ornl.govnih.gov Upon UV excitation, 4-HBP undergoes rapid intersystem crossing (ISC) from the initially formed excited singlet state to a more stable triplet state. acs.org

LFP studies have been instrumental in characterizing this triplet state. In non-hydrogen-bonding solvents, the excited triplet state of 4-HBP is identified as having n,π* character and is capable of abstracting a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. acs.org However, the photochemical behavior of 4-HBP is highly dependent on the solvent. sci-hub.st In alcoholic solvents like ethanol (B145695), photoreduction to form the ketyl radical is much less efficient compared to benzophenone. collectionscanada.gc.ca This is attributed to a competing deprotonation process from the excited triplet state. sci-hub.st

Laser photolysis studies of 4-HBP in ethanol from room temperature (300 K) down to 77 K have revealed temperature-dependent spectral changes of the excited triplet state. sci-hub.stacs.org At 300 K, the detected triplet state does not abstract a hydrogen atom from ethanol, suggesting it is a π,π* triplet state, which is less reactive in hydrogen abstraction reactions. In contrast, at 77 K, the triplet state exhibits phosphorescence characteristic of an n,π* state. sci-hub.st

Transient absorption spectra obtained via LFP allow for the direct observation of these species. For instance, excitation of 4-HBP in acetonitrile reveals a transient absorption spectrum corresponding to the triplet state. researchgate.net In aqueous solutions, the spectra show evidence of the rapid formation of the ground-state anion (phenoxide) due to excited-state deprotonation. researchgate.net The kinetics of the decay of these transient signals provide rate constants for processes like intersystem crossing, hydrogen abstraction, and quenching. acs.orgmdpi.com

Chemically Induced Dynamic Electron Spin Polarization (CIDEP)

Chemically Induced Dynamic Electron Spin Polarization (CIDEP) is a sophisticated spectroscopic technique used to study the spin dynamics of transient radical species in photochemical reactions. taylorfrancis.comglobalspec.com It detects non-equilibrium electron spin populations in radicals, which manifest as enhanced absorption or emission signals in time-resolved electron spin resonance (TR-ESR) spectra. collectionscanada.gc.caglobalspec.com The phenomenon provides insight into the mechanisms of radical formation and the magnetic interactions within radical pairs. wikipedia.orgresearchgate.net

The photochemistry of this compound involves radical intermediates, making it a suitable candidate for CIDEP studies. collectionscanada.gc.ca When 4-HBP is photolyzed, it can form radical pairs, for example, through hydrogen abstraction from a donor molecule. The radical pair mechanism (RPM) is a primary explanation for CIDEP signals. wikipedia.org In this mechanism, the intersystem crossing between the singlet and triplet states of the radical pair is influenced by the magnetic properties (e.g., hyperfine couplings) of the radicals. This spin-sorting process leads to different spin populations in the separated radicals compared to a thermal equilibrium distribution. researchgate.net

Studying the CIDEP spectra from the photolysis of 4-HBP can help elucidate the nature of its reactive excited state (n,π* vs. π,π* triplet) and the subsequent reaction pathways, such as hydrogen abstraction versus electron transfer. collectionscanada.gc.ca The phase of the CIDEP signal (absorptive or emissive) provides detailed information about the initial spin state of the radical pair precursor (singlet or triplet) and the magnetic parameters of the radicals involved. globalspec.com This technique offers a higher level of detail on primary photochemical reaction mechanisms than can be obtained from transient optical spectroscopy alone. collectionscanada.gc.ca

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic, Vibrational, and NLO Properties

Density Functional Theory (DFT) has become a vital computational tool for investigating the molecular properties of this compound and its derivatives. nih.gov DFT calculations allow for the accurate prediction of various parameters, including molecular geometry, electronic structure, vibrational frequencies, and nonlinear optical (NLO) properties. tandfonline.comresearchgate.net

Electronic Properties: DFT calculations are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. scispace.com For substituted benzophenones, the introduction of functional groups like hydroxyl and fluorine can decrease the energy gap, indicating an increase in chemical reactivity compared to the parent benzophenone molecule. scispace.com

Vibrational Properties: DFT is widely employed to calculate the harmonic vibrational frequencies of molecules. nih.gov These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental data from FTIR and FT-Raman spectroscopy. scispace.com This correlation allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions. tandfonline.comnih.gov

Nonlinear Optical (NLO) Properties: DFT calculations are also used to predict the NLO properties of 4-HBP by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics. tandfonline.com Theoretical studies on a related compound, 4-fluoro-4-hydroxybenzophenone, have shown that it possesses a large hyperpolarizability value, suggesting its potential usefulness in NLO applications. tandfonline.comuantwerpen.be

Table 3: Calculated NLO Properties of a this compound Derivative

| Property | Symbol | Calculated Value (esu) | Method | Reference |

|---|---|---|---|---|

| Dipole Moment | μ | 5.34 x 10⁻¹⁸ | B3LYP/6-311++G(d,p) | researchgate.net |

| Polarizability | α | 2.58 x 10⁻²³ | B3LYP/6-311++G(d,p) | researchgate.net |

| Hyperpolarizability | β | 3.68 x 10⁻³⁰ | B3LYP/6-311++G(d,p) | researchgate.net |

Data for 4-fluoro-4-hydroxybenzophenone

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scispace.com The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

The MEP map provides a clear visual guide to the molecule's reactive sites:

Red Regions: These areas indicate negative electrostatic potential and are rich in electrons. They are susceptible to electrophilic attack. In this compound, the most negative potential is localized around the oxygen atoms of the carbonyl and hydroxyl groups, making them the primary sites for interaction with electrophiles. tandfonline.comresearchgate.netresearchgate.net

Blue Regions: These areas represent positive electrostatic potential and are electron-deficient. They are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is typically the most electropositive region, indicating its acidic character and susceptibility to deprotonation. researchgate.net

Green Regions: These areas correspond to zero or near-zero potential.

MEP analysis for 4-HBP and its derivatives confirms the chemical intuition about its reactivity. tandfonline.comresearchgate.net The map clearly identifies the carbonyl oxygen as a site for electrophilic attack or hydrogen bonding, and the phenolic proton as the most acidic site, which aligns with the experimental observations of its photochemical behavior in protic solvents. researchgate.netrsc.org

Molecular Dynamics Simulations and Energy Calculations for Binding Mechanisms

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions. rsc.orgunibo.it For this compound, MD simulations can elucidate the dynamic process of its binding to a biological target, such as a protein receptor, revealing conformational changes and the stability of the resulting complex. mdpi.comnih.gov

Following the MD simulation, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed to estimate the binding free energy of the ligand to its receptor. nih.govelsevierpure.com These "end-point" methods calculate the free energy by analyzing snapshots taken from the stable portion of the MD trajectory. elsevierpure.comambermd.org The total binding free energy (ΔGbind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. nih.gov This energy is decomposed into several components, as shown in the illustrative table below.

The binding free energy is typically broken down into the following components:

ΔEvdw (Van der Waals Energy): Represents the short-range attractive and repulsive forces.

ΔEelec (Electrostatic Energy): The energy from the electrostatic interactions between the ligand and the protein.

ΔGpolar (Polar Solvation Energy): The energy required to desolvate the polar surfaces of the ligand and protein upon binding.

ΔGnonpolar (Nonpolar Solvation Energy): The energy associated with the hydrophobic effect, often calculated based on the solvent-accessible surface area (SASA). nih.gov

While these simulation techniques are widely applied in drug discovery, specific MD simulation studies detailing the binding mechanism and energy components for this compound with a particular biological target were not prominently available in the reviewed literature. The following table illustrates the typical energy contributions that would be determined from such an analysis.

| Energy Component | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔEvdw | Van der Waals Contribution | Data Not Available |

| ΔEelec | Electrostatic Contribution | Data Not Available |

| ΔGpolar | Polar Solvation Energy | Data Not Available |

| ΔGnonpolar | Nonpolar Solvation Energy | Data Not Available |

| ΔGbind | Total Binding Free Energy | Data Not Available |

Note: The values in the table are for illustrative purposes to show the typical output of an MM/PBSA or MM/GBSA analysis. Specific research data for this compound was not available.

Quantum Chemical Calculations for Intermolecular Binding Forces

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for investigating the electronic structure of molecules and the nature of intermolecular forces. nih.govresearchgate.net These calculations can be used to precisely characterize the binding forces between this compound and a target molecule or amino acid residue identified through methods like molecular docking or MD simulations.

Unlike the classical force fields used in MD, quantum methods calculate the electronic distribution explicitly, allowing for a detailed analysis of non-covalent interactions. This includes hydrogen bonds, π-π stacking, and electrostatic interactions, which are critical for molecular recognition. nih.gov For this compound, DFT can be used to:

Calculate the geometry of the interacting system (e.g., this compound and an amino acid side chain) to find the most stable arrangement.

Determine the binding energy with high accuracy, complementing results from MM/PBSA.

Analyze the electron density distribution to visualize and quantify the strength of specific interactions, such as the hydrogen bond formed by the hydroxyl group or interactions involving the aromatic rings. researchgate.net

Analyses such as Natural Bond Orbital (NBO) can reveal charge transfer between the interacting molecules, providing further insight into the stability and nature of the chemical bond. nih.gov The molecular electrostatic potential (MEP) surface can also be calculated to identify the electron-rich and electron-poor regions of this compound, predicting its preferred sites for electrophilic and nucleophilic attacks and guiding the understanding of its binding orientation. researchgate.net

The following table summarizes the primary intermolecular forces that are crucial for the binding of small molecules like this compound, which can be quantified using quantum chemical methods.

| Intermolecular Force | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | The phenolic hydroxyl (-OH) group is a primary hydrogen bond donor. The carbonyl (C=O) group is a primary hydrogen bond acceptor. |

| π-π Stacking | Non-covalent interactions between aromatic rings. Can be face-to-face or edge-to-face (T-shaped). | The two phenyl rings can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall binding affinity and specificity, occurring over the entire molecular surface. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The polar carbonyl and hydroxyl groups create a molecular dipole, enabling interactions with polar residues in a binding pocket. |

Environmental Fate and Degradation Pathways of 4 Hydroxybenzophenone

Occurrence and Distribution in Environmental Matrices

4-Hydroxybenzophenone has been detected in various environmental compartments, including aquatic ecosystems and human samples, indicating its pervasive nature. Its presence is often linked to discharges from wastewater treatment plants (WWTPs) and direct release from human activities.

In aquatic environments, 4-HBP has been identified in river water. For instance, in the Huangpu River in China, the presence of 4-OH-BP has been noted, with its occurrence on the rise in recent years. nih.gov Studies in Shanghai have also investigated this compound as a metabolite of other benzophenone (B1666685) compounds. researchgate.net The compound was identified as one of the main substances contributing to a medium risk in the aquatic ecosystem of the Huangpu River. nih.gov

Human exposure to this compound is evident from its detection in urine samples across different populations. A study of U.S. women found 4-HBP in 83.8% of urine samples, with a median concentration of 0.36 ng/mL. nih.govacs.org In a Korean study, 4-OH-BP was detected in 77% of the adult population studied. researchgate.net Furthermore, a study on Czech women found 4-hydroxy-benzophenone in 100% of the urine samples analyzed. nih.gov These findings underscore the widespread exposure of the human population to this compound. researchgate.netresearchgate.netresearchgate.net

Table 1: Occurrence of this compound in Environmental and Human Samples

| Matrix | Location | Detection Frequency | Concentration (ng/L or ng/mL) | Reference |

|---|---|---|---|---|

| River Water | Huangpu River, China | Increasing presence | Not specified | nih.gov |

| Human Urine | United States (Women) | 83.8% | Median: 0.36 | nih.govacs.org |

| Human Urine | Korea (Adults) | 77% | Not specified | researchgate.net |

| Human Urine | Czech Republic (Women) | 100% | Not specified | nih.gov |

Degradation Mechanisms and Kinetics

The environmental persistence of this compound is determined by various degradation processes, including photodegradation and electrochemical oxidation. These pathways involve a series of chemical reactions that transform the parent compound into various byproducts.

Photodegradation, the breakdown of compounds by light, is a key process in the environmental fate of this compound. This can occur through direct absorption of light or via indirect mechanisms involving other light-activated species.

Research has shown that only the anionic forms of this compound can undergo direct photodegradation. semanticscholar.org In its neutral state, the molecule is less susceptible to direct breakdown by sunlight. The deprotonation of the hydroxyl group to form the anionic species is a critical step for this degradation pathway to occur. researchgate.netrsc.org

Indirect photodegradation plays a significant role in the transformation of this compound in the environment. This process is mediated by reactive oxygen species (ROS) and other excited molecules present in the environmental matrix.

Hydroxyl Radicals (•OH): These highly reactive species are known to contribute to the degradation of a wide range of organic pollutants. While the direct reaction of hydroxyl radicals with 4-HBP is a plausible degradation pathway, the specific kinetics and products of this reaction require further detailed investigation. semanticscholar.org

Singlet Oxygen (¹O₂): The generation of singlet oxygen in irradiated waters can also lead to the degradation of this compound. rsc.org Singlet oxygen is a highly reactive form of oxygen that can oxidize organic molecules. nih.gov

Chromophoric Dissolved Organic Matter (CDOM): CDOM, the light-absorbing fraction of dissolved organic matter in water, can act as a photosensitizer. nih.govresearchgate.net Upon absorbing sunlight, CDOM can form excited triplet states (³CDOM*) which can then transfer energy to other molecules, including this compound, leading to its degradation. semanticscholar.orgresearchgate.net This indirect pathway is considered an important contributor to the photoinduced transformation of the compound in natural waters. semanticscholar.org

Electrochemical oxidation represents a potential engineered pathway for the degradation of this compound in water treatment processes. This method utilizes an electric current to drive the oxidation and breakdown of the compound.

One of the identified pathways in the electrochemical oxidation of this compound is hydroxylation. researchgate.net This process involves the addition of hydroxyl groups to the aromatic rings of the molecule. Hydroxylation is a common initial step in the oxidation of aromatic compounds, often leading to the formation of more easily degradable intermediates and eventual mineralization. researchgate.net

Electrochemical Oxidation Pathways

Carbonyl Group Cleavage

The cleavage of the central carbonyl group is a significant step in the degradation of benzophenone-type compounds. During advanced oxidation processes, such as those involving hydroxyl radicals (•OH), the ketone group is subject to attack. This can lead to the fragmentation of the molecule into smaller, single-ring aromatic compounds. For instance, in studies of benzophenone and its derivatives, the formation of benzoic acid has been identified as a degradation product. nih.gov This transformation indicates the cleavage of the bond between the carbonyl carbon and one of the phenyl rings, ultimately breaking the parent molecule into more manageable intermediates for further degradation. nih.gov

Carboxylation

Carboxylation, the addition of a carboxylic acid group, is another pathway observed in the degradation of benzophenone structures. This process can occur through the reaction of the compound with reactive species generated during advanced oxidation. nih.gov While specific studies detailing the carboxylation of this compound are limited, research on related molecules like o-methylbenzophenone has demonstrated that carboxylation can be induced through both photochemical and electrochemical methods, leading to the formation of various carboxylic acid derivatives. researchgate.netmdpi.com In the context of degradation, carboxylation increases the polarity of the molecule, which can enhance its water solubility and potentially facilitate subsequent breakdown steps. nih.gov

Advanced Oxidation Processes (AOPs) for Removal from Water

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic pollutants through the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). researchgate.netnih.gov These processes are highly effective for the degradation of recalcitrant compounds like this compound due to the non-selective nature and high oxidizing power of the generated radicals. researchgate.net AOPs can lead to the partial transformation or complete mineralization of organic contaminants into stable inorganic substances such as carbon dioxide, water, and mineral salts. researchgate.netnih.gov

UV/H₂O₂ Systems

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a widely applied AOP. In this system, UV light photolyzes H₂O₂ to generate powerful hydroxyl radicals (•OH), which are the primary agents of oxidation. nih.gov This process has proven effective for the degradation of various benzophenone derivatives. nih.govresearchgate.net Studies on the structurally similar compound Benzophenone-4 (BP-4) show that the UV/H₂O₂ process leads to its total removal, following pseudo-first-order reaction kinetics. nih.govnih.gov The degradation pathway in these systems typically involves hydroxylation, where •OH radicals attack the aromatic rings, followed by ring cleavage and eventual mineralization. nih.gov The efficiency of the UV/H₂O₂ system is influenced by factors such as the initial concentration of the pollutant, the dosage of H₂O₂, and the intensity of the UV light. nih.govresearchgate.net

| Parameter | Effect on Degradation Rate | Reference |

| Initial Pollutant Concentration | Decreases with increasing concentration | nih.govresearchgate.net |

| H₂O₂ Dosage | Increases with increasing dosage | nih.govresearchgate.net |

| UV Light Intensity | Increases with increasing intensity | nih.govresearchgate.net |

Photocatalytic Degradation (e.g., TiO₂, CoS Catalysts)

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (like UV) to generate reactive oxygen species. researchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) anions, which then degrade organic pollutants. tandfonline.com

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high stability, low cost, and strong performance. nih.gov Research on Benzophenone-4 has demonstrated that the UV/TiO₂ process can achieve complete removal of the contaminant. nih.govnih.gov The degradation follows pseudo-first-order kinetics, with efficiency dependent on catalyst loading and pH. bohrium.comnih.gov

Cobalt Sulfide (B99878) (CoS) Catalysts: Cobalt sulfide (CoS) has also been investigated as a photocatalyst for the degradation of organic pollutants. researchgate.nettandfonline.com CoS and its composites can be activated by visible light and have shown effectiveness in decomposing dyes and other organic compounds through the generation of hydroxyl and superoxide radicals. tandfonline.comresearchgate.net While its primary application in benzophenone degradation has been as a catalyst to activate sulfate (B86663) radicals, its inherent photocatalytic properties present a viable pathway for pollutant removal. tandfonline.comnih.gov

| Catalyst | Target Compound | Removal Efficiency | Reaction Time | Reference |

| UV/TiO₂ | Benzophenone-4 | Total Removal | 50 min | nih.govnih.gov |

| UV/TiO₂ | Benzophenone-4 | ~90% | 180 min | bohrium.com |

| CoS/AC | Methyl Violet | 56% | 90 min | tandfonline.com |

Sulfate Radical-Based Oxidation

Sulfate radical-based AOPs (SR-AOPs) are an emerging and effective alternative for water treatment. mdpi.comsemanticscholar.org These processes rely on the generation of the sulfate radical (SO₄•⁻), which has a high redox potential, a longer half-life than the hydroxyl radical, and is effective over a broad pH range. mdpi.comdtu.dkepa.gov Sulfate radicals are typically generated by activating precursors like persulfate (PS) or peroxymonosulfate (B1194676) (PMS) with energy sources such as UV light, heat, or transition metals. mdpi.comsemanticscholar.org

The UV/persulfate process has been shown to effectively decompose Benzophenone-4, with both sulfate and hydroxyl radicals contributing to the degradation. tandfonline.comscispace.com The degradation pathways involve hydroxylation of the parent molecule, leading to various intermediates. tandfonline.com Studies on a related compound, Bis(4-hydroxy)benzophenone, demonstrated complete elimination within 60 minutes using a CoS-activated Oxone (a source of PMS) system, highlighting the efficiency of SR-AOPs. nih.gov

Biodegradation in Environmental Systems

Microbial degradation is a key process in the natural attenuation of organic pollutants in soil and aquatic environments. nih.gov Various microorganisms, including bacteria and fungi, have demonstrated the ability to break down complex aromatic compounds.

While specific pathways for this compound are not extensively detailed, studies on closely related compounds provide significant insights. Fungal strains such as Cladosporium sp., Geotricum candidum, and Rhizopus oryzae have been shown to efficiently degrade benzophenone. scispace.com The biodegradation of 4-hydroxybenzoic acid (4-HBA), a potential metabolite of this compound, has been studied in the endophytic fungus Phomopsis liquidambari. The pathway involves hydroxylation to 3,4-dihydroxybenzoic acid, followed by ring cleavage and entry into the tricarboxylic acid (TCA) cycle. researchgate.net

Bacterial degradation is also a crucial pathway. A bacterium from the genus Rhodococcus was found to completely degrade Benzophenone-3. The proposed catabolic pathway involves demethylation, hydroxylation, and eventual ring cleavage, breaking the molecule down into intermediates like benzoic acid and 3-oxoadipic acid, which can be funneled into central metabolism. nih.gov The ability of various bacteria and fungi to metabolize structurally similar aromatic compounds suggests that this compound is also susceptible to biodegradation in environmental systems. scispace.comcabidigitallibrary.orgresearchgate.net

Aerobic and Anaerobic Biodegradation

The biodegradation of this compound (4-HBP) is a critical process in determining its environmental persistence. Microbial communities, particularly in environments like wastewater treatment plants (WWTPs), play a significant role in its transformation. Under aerobic conditions, 4-HBP has been identified as a primary intermediate in the degradation of other common benzophenone-type UV filters, such as 2,4-dihydroxybenzophenone (B1670367) (BP-1) and oxybenzone (B1678072) (BP-3). Bacterial strains, including Pseudomonas sp., isolated from WWTP sludge have been shown to first biotransform these parent compounds into 4-HBP. researchgate.net

Following its formation, the aerobic degradation of 4-HBP proceeds via the decomposition of the molecule into smaller, simpler compounds. A key step in this pathway is the conversion of 4-HBP into hydroquinone (B1673460). researchgate.net This transformation represents the cleavage of the benzoyl group from the phenol (B47542) moiety. Once formed, hydroquinone enters established aerobic degradation pathways. semanticscholar.orgmdpi.com Typically, this involves the enzymatic cleavage of the aromatic ring. One common pathway for hydroquinone degradation is its conversion to 4-hydroxymuconic semialdehyde, followed by transformation to maleylacetate, which then enters the β-ketoadipate pathway for further breakdown into central metabolites. semanticscholar.org Another potential, though less common, aerobic route involves the initial hydroxylation of hydroquinone to 1,2,4-trihydroxybenzene before ring fission occurs. mdpi.comnih.gov

While specific studies on the anaerobic biodegradation of 4-HBP are limited, research on related benzophenones suggests that anaerobic conditions can be favorable for their degradation. nih.gov For instance, the biodegradation half-life for BP-3 was found to be shorter under various anoxic conditions (nitrate-reducing, iron-reducing, and sulfate-reducing) compared to oxic conditions. nih.gov The anaerobic metabolism of hydroquinone, a key intermediate, is known to occur, involving its conversion to benzoate (B1203000) through carboxylation, activation to an acetyl-CoA thioester, and subsequent entry into the beta-oxidation pathway. nih.gov The degradation of structurally similar compounds like 4-hydroxybenzoic acid has also been demonstrated by bacteria such as Acinetobacter johnsonii and Klebsiella oxytoca under anaerobic conditions. researchgate.net

Role of Biofilms in Biodegradation

Biofilms are crucial in the environmental degradation of benzophenone-type UV filters, including 4-HBP. who.int Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces in aquatic and soil environments. who.int These structures serve as hotspots for microbial activity and can act as active sorbents for organic compounds. who.int

Research conducted on soil aquifer treatment has shown that the biodegradation of benzophenones occurs predominantly within the biofilm compartment of the porous media. who.int The EPS matrix, with its charged and lipophilic components, can favor the retention and accumulation of compounds like 4-HBP, thereby increasing their bioavailability to the embedded microorganisms for degradation. who.int This bioaccumulation within the biofilm facilitates the cometabolic degradation of these compounds, which is enhanced by the presence of more easily degradable organic carbon sources. who.int The use of biofilm-based systems, such as moving bed biofilm reactors (MBBR), has proven effective for the degradation of related phenolic pollutants like 4-chlorophenol, demonstrating the high efficiency of biofilms in treating such contaminants. preprints.org

Transformation Products and their Environmental Implications

Identification and Characterization of Transformation Products

The environmental transformation of 4-HBP, primarily through biodegradation, leads to the formation of several intermediate compounds. The most significant and consistently identified primary transformation product from the aerobic biodegradation of 4-HBP is hydroquinone . researchgate.net This product results from the cleavage of the carbonyl bridge linking the two aromatic rings.

Once hydroquinone is formed, it is further metabolized through well-established pathways, leading to other transient intermediates. semanticscholar.org These subsequent transformation products include:

4-Hydroxymuconic semialdehyde : Formed via the direct ring cleavage of hydroquinone by a dioxygenase enzyme. semanticscholar.org

Maleylacetate : Produced from the oxidation of 4-hydroxymuconic semialdehyde, this compound is then funneled into the β-ketoadipate pathway. semanticscholar.org

1,2,4-Trihydroxybenzene : An alternative intermediate that can be formed through the initial hydroxylation of hydroquinone before the aromatic ring is cleaved. mdpi.comnih.gov

In addition to microbial degradation products, 4-HBP can be metabolized by organisms. For example, a known human metabolite is (2S,3S,4S,5R)-6-(4-Benzoylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid , which is a glucuronide conjugate formed during Phase II metabolism. ulisboa.pt Photochemical processes can also generate highly reactive, short-lived radical species such as the This compound ketyl radical anion and the This compound phenoxyl radical . epa.gov

Changes in Toxicity of Transformation Products

The transformation of 4-HBP into its degradation products can significantly alter the ecotoxicological profile of the initial contamination. While the parent compound, 4-HBP, exhibits relatively low acute mammalian toxicity (oral LD50 in rats is 12,086 mg/kg), its primary biodegradation product, hydroquinone, is known to be considerably more toxic to aquatic life. nih.govinchem.org

| Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna (Water flea) | 48h EC50 | 0.15 | nih.gov |

| Daphnia magna (Water flea) | 24h EC50 | 0.142 | nih.gov |

| Brachionus plicatilis (Rotifer) | 24h LC50 | 0.22 - 0.28 | nih.gov |

| Various Aquatic Species | General Acute Toxicity | < 1.0 | who.intmdpi.com |

Environmental Behavior of Transformation Products (e.g., Persistence, Mobility)

The environmental behavior of the primary transformation product, hydroquinone, contrasts with that of many persistent organic pollutants. Despite its toxicity, hydroquinone is not considered persistent in the environment. nih.govwho.intmdpi.com It is susceptible to degradation through both biological and photochemical pathways, which prevents its long-term accumulation in soil and water. who.intmdpi.com The autoxidation half-life of hydroquinone in water is pH-dependent, decreasing from 111 hours at pH 7.0 to just 0.8 hours at pH 9.0.

Regarding mobility, hydroquinone's properties suggest it can be transported within aquatic systems. It is highly soluble in water, with a reported solubility of 70 g/L at 25°C. who.int This high water solubility, combined with a low octanol-water partition coefficient (log K_ow_ of 0.59), indicates a low tendency to sorb to organic matter in sediment and soil. who.intnih.gov The estimated soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is 240, which classifies hydroquinone as having moderate mobility in soil. This combination of high water solubility and moderate soil mobility means that hydroquinone, once formed, has the potential to be transported in groundwater and surface water until it is degraded.

| Property | Value | Implication | Reference |

|---|---|---|---|

| Persistence | Non-persistent | Readily degraded by biotic and abiotic processes. | nih.govwho.intmdpi.com |

| Water Solubility | 70 g/L (at 25°C) | High potential for transport in aqueous systems. | who.int |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 0.59 | Low potential for bioaccumulation in fatty tissues. | who.intnih.gov |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | ~240 (estimated) | Moderate mobility in soil. |

Biological Activities and Mechanisms of 4 Hydroxybenzophenone

Endocrine Disrupting Activities

4-Hydroxybenzophenone (4-HBP) has been identified as an endocrine-disrupting chemical due to its ability to interfere with the normal functioning of the endocrine system. Its biological activities primarily revolve around its interactions with various hormone receptors and pathways, leading to potential alterations in hormonal balance.

Estrogenic Activity and Estrogen Receptor Interaction

This compound exhibits estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen in the body. This activity is primarily mediated through its direct interaction with estrogen receptors (ERs), particularly ERα.

The binding of 4-HBP to ERα can initiate a cascade of molecular events typically triggered by estrogen, leading to the proliferation of estrogen-responsive cells, such as the human breast cancer cell line MCF-7. Studies have shown that 4-HBP can induce a significant increase in the number of these cells, and this proliferative effect can be counteracted by the presence of an anti-estrogen, confirming the ER-mediated pathway. nih.gov

The estrogenic potency of 4-HBP has been demonstrated in various in vitro assays. For instance, in MCF-7 cells, 4-HBP has been shown to induce the expression of estrogen-responsive genes. nih.gov One study found that 4-HBP induced the expression of the amphiregulin gene to a level comparable with that of the natural estrogen, estradiol (B170435) (E2). nih.gov Furthermore, it was observed that 4-HBP, along with other benzophenone (B1666685) derivatives, induced the expression of the pS2 gene, another estrogen-responsive gene, to a similar extent as E2 at a concentration of 1 µM. nih.gov

Table 1: Estrogenic Activity of this compound in MCF-7 Cells

| Assay Type | Endpoint | Result for this compound | Reference |

|---|---|---|---|

| Cell Proliferation | Increase in cell number | Significant increase from 10⁻⁷ M | nih.gov |

| Gene Expression | Amphiregulin gene induction | Comparable to Estradiol (E2) | nih.gov |

Anti-androgenic Activity

In addition to its estrogenic effects, this compound has been shown to possess anti-androgenic activity. This means it can block or inhibit the effects of androgens, which are male sex hormones like testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).

Several studies have demonstrated the anti-androgenic potential of 4-HBP and other benzophenone derivatives. For example, in vitro assays have shown that these compounds can significantly inhibit the androgenic activity of dihydrotestosterone. researchgate.net The anti-androgenic activity of this compound has been reported to be higher than that of the known anti-androgen drug flutamide (B1673489) in some assay systems.

Impact on Thyroid Hormone Action

This compound has been shown to disrupt the thyroid hormone system, which is crucial for regulating metabolism, growth, and development. The mechanisms by which it exerts these effects are multifaceted, involving interference with both the central regulation and the metabolism of thyroid hormones. nih.gov

Studies have indicated that benzophenones can alter the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis. For instance, in a rat pituitary cell line (GH3), several benzophenones were found to down-regulate the expression of genes such as thyroid-stimulating hormone beta (Tshβ), thyrotropin-releasing hormone receptor (Trhr), and thyroid hormone receptor beta (Trβ). nih.gov

Furthermore, benzophenones can affect the synthesis and metabolism of thyroid hormones. In a rat thyroid follicle cell line (FRTL-5), some benzophenones were observed to up-regulate the expression of the sodium-iodide symporter (Nis) and thyroglobulin (Tg) genes, while down-regulating the thyroid peroxidase (Tpo) gene. nih.gov Thyroid peroxidase is a key enzyme in the synthesis of thyroid hormones. Inhibition of TPO can lead to a decrease in thyroid hormone production. Some benzophenones have been shown to be potent inhibitors of human recombinant TPO. nih.gov

In vivo studies using zebrafish embryos have demonstrated that exposure to certain benzophenones can lead to a significant decrease in whole-body levels of thyroxine (T4) and triiodothyronine (T3). This decrease was associated with the up-regulation of genes involved in thyroid hormone metabolism, such as deiodinase 1 (dio1) and UDP-glucuronosyltransferase 1ab (ugt1ab), suggesting that these compounds enhance the breakdown of thyroid hormones. nih.gov

Structure-Activity Relationships for Endocrine Disruption

The endocrine-disrupting activities of benzophenone derivatives are closely linked to their chemical structures. The presence, number, and position of hydroxyl (-OH) groups on the benzophenone skeleton are critical determinants of their estrogenic and anti-androgenic potencies.

For estrogenic activity, a hydroxyl group at the 4-position of the phenyl ring is considered essential for high potency. researchgate.net Docking analyses have revealed that this hydroxyl group is crucial for the proper interaction of the molecule within the ligand-binding pocket of the estrogen receptor α (ERα). nih.gov Specifically, it allows for interaction with key amino acid residues such as Glu-353, Arg-394, or Phe-404, which enhances the stability of the benzophenone-ERα complex. nih.gov The addition of more hydroxyl groups and their specific placement can further modify the estrogenic activity.

Regarding anti-androgenic activity, the structural requirements are also specific. Generally, the presence of a hydroxyl group at the 2-position of a 4-hydroxylated benzophenone tends to enhance anti-androgenic activity. nih.gov However, the influence of other hydroxyl groups on this activity is less defined.

Enzymatic Interactions and Inhibition

Beyond its receptor-mediated endocrine disrupting activities, this compound can also interact with and inhibit specific enzymes, further contributing to its biological effects.

Inhibition of Lanosterol 14-alpha Demethylase (CYP51)

This compound has been identified as an inhibitor of Lanosterol 14-alpha demethylase (CYP51), a crucial enzyme in the biosynthesis of sterols, including cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govnih.gov CYP51 is a member of the cytochrome P450 superfamily and catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the production of essential sterols for cell membrane structure and function. nih.govnih.gov

The inhibitory action of a related compound, 4,4'-dihydroxybenzophenone (B132225) (DHBP), on CYP51 from Mycobacterium tuberculosis has been structurally characterized. DHBP binds to the active site of the enzyme in a manner that mimics the natural sterol substrate. nih.govnih.gov This binding occurs via a type I mechanism, which is characterized by the displacement of a water molecule from the heme iron of the cytochrome P450. nih.govnih.gov The 4-hydroxyl group of the benzophenone derivative plays a critical role in this interaction, mimicking the 3-hydroxyl group of the sterol substrate within the enzyme's active site. nih.gov

This interaction suggests that benzophenone derivatives, including 4-HBP, represent a scaffold that could be utilized to design a novel class of CYP51 inhibitors. Such inhibitors could potentially target flexible regions of the enzyme, offering a different approach compared to existing azole-based antifungal drugs that also target CYP51. nih.gov The ability of these widely present environmental compounds to interfere with sterol biosynthesis raises concerns about their potential to disrupt this fundamental biological pathway. nih.govnih.gov

Table 2: List of Compounds

| Compound Name |

|---|